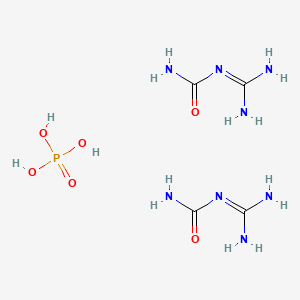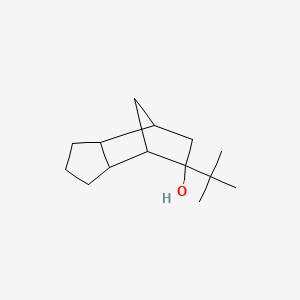
Tris(5-oxo-L-prolinato-N1,O2)neodymium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(5-oxo-L-prolinato-N1,O2)neodymium is a coordination compound where neodymium is complexed with three molecules of 5-oxo-L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)neodymium typically involves the reaction of neodymium salts with 5-oxo-L-proline under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex. The mixture is then stirred and heated to promote the reaction, followed by cooling and filtration to isolate the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with larger quantities of reactants and more sophisticated equipment to ensure purity and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)neodymium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of neodymium.
Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 5-oxo-L-proline ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess amounts of the new ligand and adjusting the pH or temperature.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of neodymium complexes, while reduction may produce lower oxidation states or even elemental neodymium.
Aplicaciones Científicas De Investigación
Tris(5-oxo-L-prolinato-N1,O2)neodymium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent due to its unique magnetic properties.
Industry: In the industrial sector, it is used in the development of advanced materials, including magnetic and luminescent materials.
Mecanismo De Acción
The mechanism by which Tris(5-oxo-L-prolinato-N1,O2)neodymium exerts its effects involves the coordination of neodymium with the 5-oxo-L-proline ligands. This coordination stabilizes the neodymium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Tris(5-oxo-L-prolinato-N1,O2)aluminium: Similar in structure but with aluminium instead of neodymium.
Bis(5-oxo-L-prolinato-N1,O2)copper: Contains copper and has different chemical properties.
Uniqueness: Tris(5-oxo-L-prolinato-N1,O2)neodymium is unique due to the presence of neodymium, which imparts distinct magnetic and catalytic properties. This makes it particularly valuable in applications requiring specific magnetic characteristics or catalytic activity.
Propiedades
Número CAS |
74060-43-8 |
|---|---|
Fórmula molecular |
C15H21N3NdO9 |
Peso molecular |
531.58 g/mol |
Nombre IUPAC |
neodymium;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/3C5H7NO3.Nd/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
Clave InChI |
JAHFUSULALGVNC-ZRIQBPNSSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Nd] |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




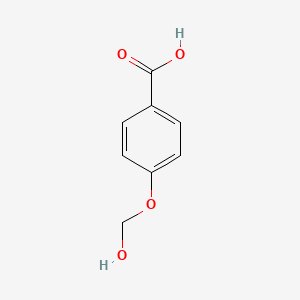


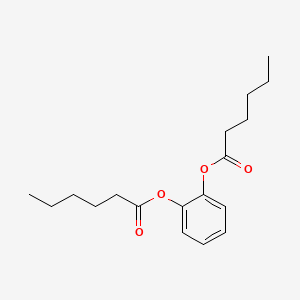

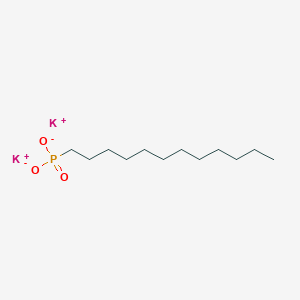
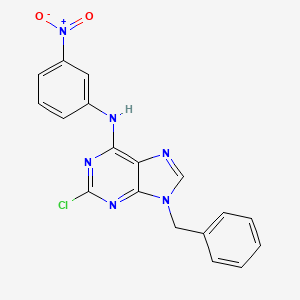
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)
